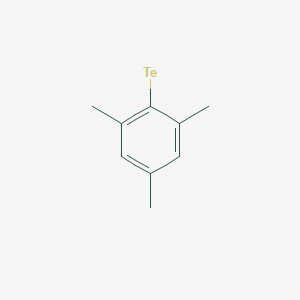
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester is an organic compound with the molecular formula C8H13NO3. This compound belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-cyano-5-oxo-, ethyl ester typically involves the esterification of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale.
化学反応の分析
Types of Reactions
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of hexanoic acid, 2-cyano-5-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of hexanoic acid and ethanol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
類似化合物との比較
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester can be compared with other similar esters such as:
Ethyl 5-oxohexanoate: Similar structure but lacks the cyano group.
Ethyl 2-oxohexanoate: Similar structure but with a different functional group.
Ethyl acetate: A simpler ester with different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other esters.
特性
CAS番号 |
136634-45-2 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
ethyl 2-cyano-5-oxohexanoate |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)8(6-10)5-4-7(2)11/h8H,3-5H2,1-2H3 |
InChIキー |
ZZYYNRFVXZVLOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
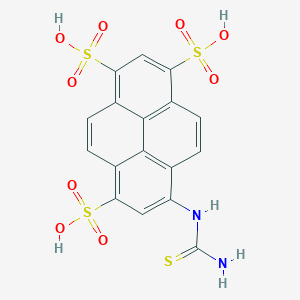

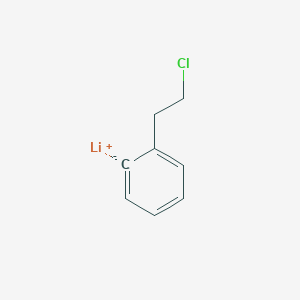
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
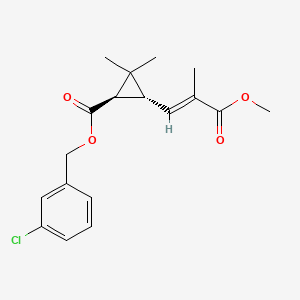

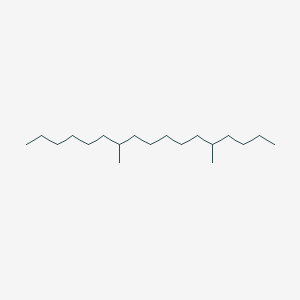
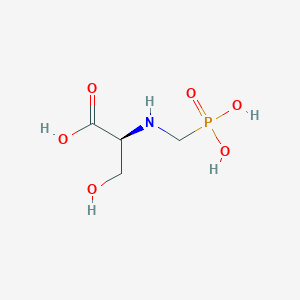
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)

